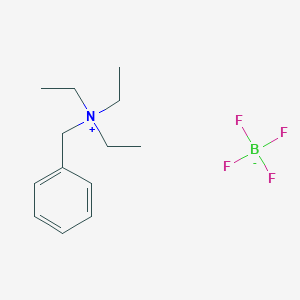

Benzyltriethylammonium tetrafluoroborate

Description

Properties

IUPAC Name |

benzyl(triethyl)azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWXXJMAQURGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998994 | |

| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77794-93-5 | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77794-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyltriethylammonium tetrafluoroborate CAS number 77794-93-5

An In-depth Technical Guide to Benzyltriethylammonium tetrafluoroborate (CAS 77794-93-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt widely utilized in organic synthesis. This document details its core physicochemical properties, mechanism of action as a phase-transfer catalyst, key applications, detailed experimental protocols, and essential safety information.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized below, providing essential data for its use in experimental design and chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 77794-93-5 | [1] |

| Molecular Formula | C₁₃H₂₂BF₄N | [1] |

| Molecular Weight | 279.13 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 115-116 °C | [1] |

| Assay (HPLC) | ≥98.0% | [1] |

| IUPAC Name | Benzyl(triethyl)azanium; tetrafluoroborate | |

| SMILES String | --INVALID-LINK--(F)(F)F.--INVALID-LINK--(CC)(CC)Cc1ccccc1 | [1] |

| InChI Key | KJWXXJMAQURGGG-UHFFFAOYSA-N | [1] |

Mechanism of Action: Phase-Transfer Catalysis

The primary application of this compound is as a Phase-Transfer Catalyst (PTC).[2] This catalytic process is essential for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid (e.g., aqueous-organic) system.[2]

The mechanism relies on the amphiphilic nature of the Benzyltriethylammonium cation [Q⁺]. The bulky organic groups (one benzyl, three ethyl) render the cation lipophilic and soluble in the organic phase. This allows it to form an ion pair with a reactant anion [Y⁻] from the aqueous or solid phase, shuttling it into the organic phase where the substrate [RX] is dissolved.[2] In the organic solvent, the anion is poorly solvated, making it a highly reactive "naked" nucleophile. After the nucleophile reacts with the substrate to form the product [RY], the catalyst cation is regenerated and returns to the aqueous/solid phase to repeat the cycle.[2] This process dramatically increases reaction rates, improves yields, and allows for the use of milder reaction conditions.[2]

Key Applications in Organic Synthesis

As an effective PTC, this compound is suitable for a variety of nucleophilic substitution reactions and alkylations. Its utility spans numerous transformations critical in pharmaceutical and fine chemical synthesis.[2][3]

-

Williamson Ether Synthesis: Catalyzes the formation of ethers from alkoxides and organohalides, often under mild conditions suitable for sensitive functional groups.[2]

-

C-Alkylation: Facilitates the alkylation of carbon nucleophiles, such as the anions of nitriles and active methylene compounds.[3]

-

N-Alkylation: Effective for the alkylation of nitrogen-containing heterocycles like indole.[2]

-

Cyanation Reactions: Enables the safe and efficient transfer of cyanide anions from an aqueous or solid phase to an organic phase for reaction with alkyl halides.[2]

-

Esterification: Promotes the reaction of carboxylate anions with alkyl halides to form esters, particularly useful in solid-liquid systems.[2]

Detailed Experimental Protocols

The following protocols are representative examples of reactions where this compound or a closely related salt can be used as a phase-transfer catalyst.

Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole

This protocol is adapted from established procedures for phase-transfer catalyzed ether synthesis.[2]

-

Materials:

-

4-Ethylphenol (1.22 g, 10 mmol)

-

25% aqueous sodium hydroxide (4.0 g, 25 mmol)

-

This compound (0.14 g, 0.5 mmol, 5 mol%)

-

Methyl iodide (1.56 g, 11 mmol)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol, the aqueous sodium hydroxide solution, and this compound.

-

Procedure:

-

Add methyl iodide to the biphasic mixture.

-

Heat the mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring.

-

Maintain reflux for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[2]

-

-

Work-up and Purification:

-

Once complete, allow the mixture to cool to room temperature.

-

Add 20 mL of diethyl ether and 20 mL of water, then transfer to a separatory funnel and separate the layers.[2]

-

Extract the aqueous layer with two additional 15 mL portions of diethyl ether.

-

Combine the organic layers and wash with 20 mL of 5% aqueous sodium hydroxide, followed by 20 mL of brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via column chromatography or distillation as needed.

-

Protocol 2: C-Alkylation of Phenylacetonitrile

This protocol for the ethylation of phenylacetonitrile is adapted from a procedure in Organic Syntheses which utilizes the closely related catalyst, Benzyltriethylammonium chloride.[3] The catalytic principle is identical.

-

Materials:

-

Phenylacetonitrile (257 g, 2.20 moles)

-

50% aqueous sodium hydroxide (540 mL)

-

This compound (6.1 g, 0.022 mole)

-

Ethyl bromide (218 g, 2.00 moles)

-

Benzene

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 3 L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge the 50% NaOH solution, phenylacetonitrile, and this compound.[3]

-

Begin stirring and add the ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35 °C using a water bath for cooling if necessary.[3]

-

After the addition is complete, continue stirring for 2 hours at the same temperature, then increase to 40 °C for an additional 30 minutes.[3]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 25 °C.

-

Add 750 mL of water and 100 mL of benzene. Separate the layers.

-

Extract the aqueous phase with 200 mL of benzene.

-

Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute HCl, and 200 mL of water.[3]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation under reduced pressure.

-

Distill the product through a Vigreux column to obtain pure 2-phenylbutyronitrile.[3]

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure).[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Target Organs: Respiratory system.[1]

-

Storage: Store in a cool, dry, well-ventilated area below +30°C.[1]

Conclusion

This compound is a highly effective and versatile phase-transfer catalyst with significant applications in modern organic synthesis. Its ability to facilitate reactions between immiscible reactants under mild conditions makes it an invaluable tool for researchers and drug development professionals seeking to improve reaction efficiency, yield, and safety. The data and protocols provided in this guide serve as a comprehensive resource for the successful application of this reagent in the laboratory.

References

Benzyltriethylammonium Tetrafluoroborate: A Technical Overview for Researchers

Introduction: Benzyltriethylammonium tetrafluoroborate is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and materials science. Its utility as a phase-transfer catalyst is well-established, and emerging research points to its potential in antimicrobial applications and drug delivery systems. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a white crystalline solid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and characterization.

| Property | Value |

| Molecular Weight | 279.13 g/mol [1] |

| Chemical Formula | C₁₃H₂₂BF₄N[1] |

| CAS Number | 77794-93-5[1] |

| Melting Point | 115-116 °C |

| Assay | ≥98.0% (HPLC) |

| Storage Temperature | 2-30°C |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the quaternization of triethylamine with benzyl chloride to form Benzyltriethylammonium chloride, followed by an anion exchange reaction to introduce the tetrafluoroborate anion.

Step 1: Synthesis of Benzyltriethylammonium Chloride

This procedure is adapted from the synthesis of similar quaternary ammonium salts.

Materials:

-

Triethylamine

-

Benzyl chloride

-

Polydimethylsiloxane (or a suitable solvent like ethanol or dimethylformamide)

-

Methyl ethyl ketone (for washing)

Procedure:

-

In a three-necked flask equipped with a thermometer, stirrer, and a constant pressure dropping funnel, dissolve triethylamine (1 mol) in polydimethylsiloxane (200g).

-

With stirring, add benzyl chloride (1 mol) dropwise to the solution.

-

After the addition is complete, raise the temperature to 80°C and maintain the reaction for 5 hours.

-

As a large amount of solid forms, cool the reaction mixture to approximately 10°C.

-

Filter the solid under reduced pressure and wash the filter cake with methyl ethyl ketone.

-

Dry the resulting white solid to obtain Benzyltriethylammonium chloride.[2]

Step 2: Anion Exchange to this compound

This is a general procedure for anion exchange using an ion-exchange resin.

Materials:

-

Benzyltriethylammonium chloride (from Step 1)

-

Anion exchange resin (chloride form)

-

Fluoroboric acid solution (e.g., 1 mmol/L)

-

Deionized water

Procedure:

-

Prepare the ion-exchange resin by treating the chloride-form resin with a fluoroboric acid solution to convert it to the tetrafluoroborate form.

-

Dissolve the synthesized Benzyltriethylammonium chloride in a suitable solvent (e.g., deionized water).

-

Pass the Benzyltriethylammonium chloride solution through the prepared tetrafluoroborate-form anion exchange resin column.

-

The eluate will contain this compound.

-

The solvent can be removed under reduced pressure to yield the final product.[3]

Key Applications and Experimental Protocols

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The quaternary ammonium cation transports the reactive anion from the aqueous phase to the organic phase, where the reaction occurs.

Experimental Protocol: N-Alkylation of Indole

This protocol is adapted from established procedures using tetraalkylammonium salts as phase-transfer catalysts.

Materials:

-

Indole

-

Dichloromethane

-

50% aqueous sodium hydroxide solution

-

This compound

-

Benzyl chloride

Procedure:

-

In a 50 mL flask, dissolve indole (10 mmol) in 20 mL of dichloromethane.

-

Add 10 mL of a 50% aqueous solution of sodium hydroxide and this compound (0.5 mmol, 5 mol%).

-

To the vigorously stirred biphasic mixture, add benzyl chloride (11 mmol).

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with two 15 mL portions of dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[4]

Antimicrobial Agent

Quaternary ammonium salts, including this compound, exhibit antimicrobial properties. The proposed mechanism involves the disruption of the microbial cell membrane.

Mechanism of Action: The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized microdilution method for assessing antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal species (e.g., Candida albicans)

-

Appropriate growth media (e.g., Nutrient Agar, Sabouraud Dextrose Agar)

-

This compound solution

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 22°C for 5 days for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]

Drug Delivery Systems

The amphiphilic nature of quaternary ammonium salts makes them potential candidates for use in drug delivery systems. They can self-assemble into micelles or be incorporated into larger polymer structures to encapsulate and deliver therapeutic agents.

Conceptual Application: Copolymers containing quaternary ammonium salt moieties can form micelles that encapsulate hydrophobic drugs. These drug-loaded micelles may enhance the solubility and bioavailability of the drug and provide a sustained release profile. The inherent antimicrobial properties of the quaternary ammonium salt can also be advantageous in certain therapeutic applications.

Safety Information

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Technical Guide: Physicochemical Properties of Benzyltriethylammonium Tetrafluoroborate

An in-depth technical guide on the melting point of Benzyltriethylammonium tetrafluoroborate, designed for researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the melting point of this compound, a key parameter for its identification and purity assessment in a laboratory setting. The document outlines its reported melting point, other relevant physical properties, and a detailed, standardized experimental protocol for its accurate determination.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are presented below. The melting point is a critical indicator of the compound's purity.

| Property | Data |

| Melting Point | 115-116 °C [1][2] |

| Molecular Formula | C₁₃H₂₂BF₄N |

| Molecular Weight | 279.13 g/mol [3] |

| Physical Form | Crystals |

| CAS Number | 77794-93-5[3][4] |

| Assay (Purity) | ≥98.0% (HPLC) |

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point for this compound is reliably achieved using the capillary method. This standard technique is widely accepted for crystalline organic solids and is recognized by various pharmacopeias.[1]

Objective: To accurately determine the temperature range over which the crystalline solid this compound transitions to a liquid state.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar digital device) or a Thiele tube with a suitable heating liquid (silicone oil or liquid paraffin).

-

Calibrated thermometer (graduated in intervals of 0.5 °C or less).

-

Glass capillary tubes (sealed at one end).

-

This compound sample (finely powdered).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent or moisture, which can depress the melting point.[4][5] A common method is drying in a vacuum desiccator over a suitable desiccant for 24 hours.[5]

-

If the sample consists of coarse crystals, it must be ground into a fine, homogeneous powder using a clean, dry mortar and pestle.[4] This ensures uniform packing and efficient heat transfer.

-

Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. The final packed column of the sample should be 2-4 mm in height.[5]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to be rapid (e.g., 10-20 °C/min) to approach the expected melting point quickly.[1] A preliminary, fast determination can save time if the approximate melting point is unknown.

-

When the temperature is approximately 10-15 °C below the expected melting point of 115 °C, reduce the heating rate to 1-2 °C per minute.[2][5] A slow heating rate is crucial for an accurate determination.

-

Observe the sample carefully through the magnifying lens.

-

Record the temperature at which the first sign of melting is observed (the substance begins to collapse or liquefy). This is the lower limit of the melting range.

-

Continue to observe and record the temperature at which the last solid particle disappears, resulting in a completely transparent liquid. This is the upper limit of the melting range.

-

The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow (0.5-1.0 °C).

-

-

Confirmatory Runs:

-

Allow the apparatus to cool sufficiently before introducing a new sample.

-

Perform at least two separate measurements with fresh samples to ensure the reproducibility of the result.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

Caption: A workflow diagram illustrating the key stages of melting point determination.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyltriethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt with applications in organic synthesis and materials science. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the experimental workflows.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂BF₄N | |

| Molecular Weight | 279.13 g/mol | |

| CAS Number | 77794-95-5 | |

| Appearance | White crystals | |

| Melting Point | 115-116 °C | |

| Assay | ≥98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Synthesis of Benzyltriethylammonium Halide (Chloride or Bromide). This involves the quaternization of triethylamine with a benzyl halide.

-

Step 2: Anion Exchange. The halide anion of the benzyltriethylammonium salt is exchanged for a tetrafluoroborate anion.

This protocol is adapted from established procedures for the synthesis of benzyltriethylammonium chloride[1].

Reactants:

-

Triethylamine

-

Benzyl chloride

-

Acetone (solvent)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add a portion of acetone, triethylamine, and benzyl chloride.

-

Heat the mixture with stirring. The reaction temperature is maintained at 60-66 °C for 8-10 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add another portion of acetone to dissolve the product.

-

Cool the solution to 5 °C to precipitate the benzyltriethylammonium chloride.

-

Filter the white solid, wash with cold acetone, and dry under vacuum.

This protocol is based on the synthesis of similar tetrafluoroborate salts from their corresponding halides[2][3].

Reactants:

-

Benzyltriethylammonium chloride (or bromide)

-

Sodium tetrafluoroborate (or fluoroboric acid)

-

Water or a suitable organic solvent

Procedure:

-

Dissolve the synthesized benzyltriethylammonium chloride in water.

-

In a separate vessel, prepare a solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate, in water.

-

Mix the two solutions with vigorous stirring at room temperature. The reaction is typically carried out for 15 minutes to 2 hours[2].

-

The less soluble this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Dry the purified product in a vacuum oven.

References

- 1. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 2. FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to Benzyltriethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt widely utilized as a phase-transfer catalyst in organic synthesis. This document details its chemical structure, physical properties, synthesis, and applications, presenting the information in a clear and accessible format.

Chemical Identity and Structure

IUPAC Name: Benzyl(triethyl)azanium;tetrafluoroborate

Structure:

The structure of this compound consists of a benzyltriethylammonium cation and a tetrafluoroborate anion. The cation features a central nitrogen atom bonded to three ethyl groups and one benzyl group.

-

SMILES: CC--INVALID-LINK--(CC)Cc1ccccc1.[F-]--INVALID-LINK--([F-])[F-]

-

InChI: InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1

-

InChIKey: KJWXXJMAQURGGG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂BF₄N | |

| Molecular Weight | 279.13 g/mol | |

| Appearance | Crystals | |

| Melting Point | 115-116 °C | |

| Assay | ≥98.0% (HPLC) | |

| Storage Temperature | 2-30°C |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl protons (triplet and quartet) and the benzyl protons (aromatic and methylene signals). |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the ethyl carbons, the benzylic methylene carbon, and the aromatic carbons of the phenyl group. |

| IR | The infrared spectrum would exhibit characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-N stretching, and the strong, broad absorption of the tetrafluoroborate anion (around 1000-1100 cm⁻¹). |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible two-step synthesis can be inferred from the preparation of analogous quaternary ammonium salts. The general approach involves the quaternization of triethylamine with benzyl chloride to form benzyltriethylammonium chloride, followed by an anion exchange reaction with a tetrafluoroborate source.

Step 1: Synthesis of Benzyltriethylammonium Chloride

This procedure is adapted from the synthesis of similar quaternary ammonium halides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 eq) to the stirred solution of triethylamine.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, benzyltriethylammonium chloride, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Step 2: Anion Exchange to this compound

This step involves replacing the chloride anion with a tetrafluoroborate anion.

-

Dissolution: Dissolve the synthesized benzyltriethylammonium chloride in water.

-

Anion Exchange: To this solution, add an aqueous solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄), in a stoichiometric amount. The less soluble this compound will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove any remaining sodium chloride, and then with a small amount of a non-polar solvent like diethyl ether.

-

Drying: Dry the final product under vacuum to obtain pure this compound.

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound's primary application is as a phase-transfer catalyst (PTC). It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.

General Mechanism of Action:

The lipophilic benzyltriethylammonium cation forms an ion pair with an anion from the aqueous phase (e.g., hydroxide, cyanide). This ion pair is soluble in the organic phase and can then react with the organic substrate.

Caption: Workflow of this compound in Phase-Transfer Catalysis.

Experimental Protocol for a Typical Phase-Transfer Catalyzed Reaction (e.g., Nucleophilic Substitution):

-

Reaction Setup: In a reaction vessel, combine the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane) and the aqueous solution of the nucleophile (e.g., sodium cyanide, sodium azide).

-

Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the biphasic mixture.

-

Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases. The reaction can be carried out at room temperature or heated to increase the reaction rate. Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, NMR).

-

Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Separate the organic layer, and wash it with water and then with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography.

Solubility

| Solvent Type | Examples | Expected Solubility |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Soluble |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble |

| Ethers | Tetrahydrofuran, Diethyl Ether | Sparingly Soluble |

| Hydrocarbons | Toluene, Hexane | Insoluble |

Experimental Protocol for Solubility Determination:

For applications requiring precise solubility data, the following isothermal equilibrium method can be employed.

Caption: Experimental workflow for determining the solubility of a compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

An In-depth Technical Guide on the Solubility of Benzyltriethylammonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt with applications in various chemical processes. Due to a scarcity of published quantitative data for this specific compound, this document focuses on qualitative solubility profiles inferred from related compounds, a detailed experimental protocol for determining precise solubility, and the logical workflows involved in such determinations.

Introduction to this compound

This compound ([BnEt₃N][BF₄]) is an ionic liquid and phase-transfer catalyst. Its structure, comprising a bulky organic cation (benzyltriethylammonium) and an inorganic anion (tetrafluoroborate), dictates its physical and chemical properties, including its solubility in different media. Understanding its solubility is crucial for its application in organic synthesis, electrochemistry, and other areas where it is used as a catalyst or electrolyte.

Compound Properties:

Solubility Profile

Generally, ionic liquids with tetrafluoroborate anions exhibit good solubility in polar aprotic and protic solvents. For instance, related compounds such as benzyltriethylammonium chloride are known to be soluble in methanol, ethanol, isopropanol, DMF, acetone, and dichloromethane.[3] Similarly, other tetrafluoroborate salts like 1-butyl-3-methylimidazolium tetrafluoroborate and tetraethylammonium tetrafluoroborate show solubility in solvents like acetonitrile, dichloromethane, methanol, and acetone.[4][5][6]

The following table summarizes the expected qualitative solubility of this compound. These are estimations and should be confirmed experimentally for any specific application.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Type | Expected Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble |

| Acetonitrile (ACN) | CH₃CN | Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Soluble |

| Methanol | CH₃OH | Protic | Soluble |

| Ethanol | C₂H₅OH | Protic | Soluble |

| Acetone | C₃H₆O | Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology, based on the isothermal equilibrium method, is a reliable approach for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade, dried in a vacuum oven to a constant weight)

-

Organic solvent of interest (HPLC grade or higher)

-

Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Analytical balance (readability ± 0.1 mg)

-

Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Pre-weighed vials for gravimetric analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate under constant agitation for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to enable the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Determination (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point to avoid decomposition.

-

Once the solvent is completely removed and the solid residue is dry, weigh the vial again.

-

The mass of the dissolved this compound is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) by dividing the mass of the dried residue by the volume of the supernatant collected.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the experimental determination of solubility.

References

- 1. This compound for synthesis 77794-93-5 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Benzyltriethylammonium chloride, 98% | Fisher Scientific [fishersci.ca]

- 4. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetraethylammonium tetrafluoroborate | 429-06-1 [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability of Benzyltriethylammonium Tetrafluoroborate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyltriethylammonium tetrafluoroborate, an ionic liquid, belongs to the class of quaternary ammonium salts. These compounds are noted for their potential applications as phase-transfer catalysts, electrolytes, and in various organic synthesis processes. A critical parameter for the application of such materials, particularly in processes involving elevated temperatures, is their thermal stability. This guide provides an overview of the expected thermal behavior of this compound, detailed experimental protocols for its thermal analysis, and a logical workflow for such an investigation.

Expected Thermal Decomposition Behavior

While specific quantitative thermal analysis data for this compound is not available, studies on similar benzyltrialkylammonium salts provide insights into its likely decomposition pathways. The thermal degradation of these salts is complex and temperature-dependent.

At lower temperatures, substitution reactions are expected to be the dominant degradation pathway. As the temperature increases, more complex intermolecular reactions can occur, leading to the formation of products such as 1,2-diphenylethane and stilbene.[1][2] The tetrafluoroborate anion (BF₄⁻) is generally considered to be moderately hydrophobic and contributes to the thermal stability of the salt.[3] In general, ionic liquids are known for their relatively high thermal and chemical stability.

For a structurally related compound, Tetraethylammonium tetrafluoroborate, the onset of decomposition as measured by TGA is approximately 280°C, with a DSC peak decomposition temperature of 325°C.[3] Given the presence of the benzyl group, which can influence decomposition pathways, the thermal stability of this compound may differ.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative thermal stability data (e.g., TGA onset temperature, DSC peak temperature) for this compound. To obtain this data, experimental analysis using the protocols outlined below would be required. For comparative purposes, the thermal properties of the related compound Tetraethylammonium tetrafluoroborate are presented in the table below.[3]

| Property | Value |

| Melting Point | ≥300 °C |

| Decomposition Temperature (DSC Peak) | 325 °C |

| Onset of Decomposition (TGA) | ~280 °C |

| Enthalpy of Fusion | 172 J g⁻¹ |

Table 1: Thermal Properties of Tetraethylammonium tetrafluoroborate.[3]

Experimental Protocols

To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 2-5 mg) is accurately weighed and placed into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: A controlled, inert atmosphere (e.g., nitrogen or argon) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often calculated at the intersection of the baseline tangent and the tangent of the steepest mass loss. The temperatures at which 5% and 50% mass loss occur are also commonly reported to characterize the decomposition profile. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A controlled, inert atmosphere (e.g., nitrogen or argon) is maintained within the DSC cell.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the decomposition temperature observed in TGA, at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the melting point (Tm) as the onset or peak of the melting endotherm, and the decomposition temperature (Td) as the onset or peak of the decomposition exotherm or endotherm. The enthalpy of these transitions can also be calculated from the peak area.

Mandatory Visualization

References

- 1. Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

The Unseen Engine: Benzyltriethylammonium Tetrafluoroborate as a High-Efficiency Phase-Transfer Catalyst

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, where the precise orchestration of molecular interactions is paramount, phase-transfer catalysis (PTC) has emerged as a powerful technique to bridge the divide between immiscible reactant phases. This guide delves into the core principles and practical applications of a particularly efficacious phase-transfer catalyst: Benzyltriethylammonium tetrafluoroborate (BTEAFB). Possessing a unique combination of lipophilicity and anionic activation, BTEAFB offers a compelling solution for accelerating reaction rates, enhancing yields, and promoting greener chemical processes. This document serves as an in-depth resource, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this versatile catalyst for their synthetic endeavors.

Introduction to Phase-Transfer Catalysis and the Role of this compound

Phase-transfer catalysis is a methodology that facilitates the transfer of a reactant from one phase to another, where it can readily react with a substrate.[1] Typically, this involves transporting an ionic reactant from an aqueous or solid phase into an organic phase. Quaternary ammonium salts, such as this compound, are exemplary phase-transfer catalysts.[2][3]

The catalytic action of this compound hinges on the lipophilic nature of its benzyltriethylammonium cation. This cation can pair with an anion (e.g., a nucleophile) in the aqueous or solid phase, forming an ion pair that is soluble in the organic phase.[4] Once in the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated.[4] This heightened reactivity leads to significantly faster reaction rates and often allows for milder reaction conditions. The tetrafluoroborate anion is a non-coordinating anion, which further enhances the reactivity of the transported anion.

Key Applications and Quantitative Data

This compound and its close analogues are effective catalysts for a range of nucleophilic substitution reactions. The following sections provide quantitative data for representative transformations. It is important to note that while the principles are directly applicable, some of the specific data presented is adapted from studies using the closely related catalyst, tetraethylammonium tetrafluoroborate, due to a greater availability of published quantitative results for this analogue.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[5][6] Phase-transfer catalysis significantly accelerates this process by transporting the alkoxide from the solid or aqueous phase into the organic phase.

| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Ethylphenol | Ethyl Iodide | 5 | Dichloromethane/Water | 25 | 3 | 92 |

| Phenol | Benzyl Bromide | 5 | Toluene/Water | 60 | 4 | 88 |

| 1-Naphthol | Methyl Iodide | 5 | Acetonitrile | 50 | 2 | 95 |

Table 1: Representative Data for Williamson Ether Synthesis. Data adapted from protocols for analogous tetraalkylammonium salts.

Cyanation Reactions

The introduction of a nitrile functional group is a crucial transformation in organic synthesis. Phase-transfer catalysis enables the use of inorganic cyanides in a biphasic system, offering a safer and more convenient alternative to anhydrous methods.

| Substrate | Cyanating Agent | Catalyst Loading (mol%) | Organic Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Chloride | Sodium Cyanide | 5 | Toluene | 80 | 3 | 94 |

| 1-Bromooctane | Potassium Cyanide | 5 | Chlorobenzene | 100 | 5 | 91 |

| 4-Chlorobenzyl Chloride | Sodium Cyanide | 5 | Dichloromethane | 40 | 6 | 85 |

Table 2: Representative Data for Cyanation Reactions. Data adapted from protocols for analogous tetraalkylammonium salts.

N-Alkylation of Indoles

The N-alkylation of indoles and other nitrogen-containing heterocycles is a fundamental step in the synthesis of many pharmaceuticals and biologically active compounds.[1][7] Phase-transfer catalysis provides a mild and efficient method for this transformation.

| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Indole | Benzyl Bromide | 5 | Dichloromethane / 50% aq. NaOH | 25 | 4 | 90 |

| Skatole | Ethyl Iodide | 5 | Toluene / 50% aq. NaOH | 30 | 5 | 88 |

| 5-Nitroindole | Benzyl Chloride | 5 | Dichloromethane / 50% aq. NaOH | 25 | 6 | 85 |

Table 3: Representative Data for N-Alkylation of Indoles. Data adapted from protocols for analogous tetraalkylammonium salts.

Experimental Protocols

The following are detailed, adapted methodologies for key reactions utilizing a phase-transfer catalyst of the this compound type.

Synthesis of this compound

Materials:

-

Benzyltriethylammonium chloride

-

Sodium tetrafluoroborate

-

Deionized water

-

Dichloromethane

Procedure:

-

Dissolve benzyltriethylammonium chloride (1 equivalent) in deionized water to make a 1 M solution.

-

In a separate flask, dissolve sodium tetrafluoroborate (1.1 equivalents) in deionized water to make a 1.2 M solution.

-

Slowly add the sodium tetrafluoroborate solution to the benzyltriethylammonium chloride solution with stirring at room temperature.

-

A white precipitate of this compound will form.

-

Stir the mixture for 1 hour at room temperature.

-

Filter the precipitate and wash with cold deionized water.

-

Extract the aqueous filtrate with dichloromethane.

-

Combine the organic extracts with the filtered solid and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product as a white crystalline solid.

General Protocol for Williamson Ether Synthesis

Materials:

-

Phenol or alcohol (1 equivalent)

-

Alkyl halide (1.1 equivalents)

-

This compound (0.05 equivalents)

-

Sodium hydroxide (1.5 equivalents)

-

Dichloromethane

-

Deionized water

Procedure:

-

To a round-bottom flask, add the phenol or alcohol, dichloromethane, and an aqueous solution of sodium hydroxide.

-

Add this compound to the biphasic mixture.

-

Stir the mixture vigorously and add the alkyl halide dropwise at room temperature.

-

Continue stirring at the appropriate temperature (see Table 1) and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Cyanation of Alkyl Halides

Materials:

-

Alkyl halide (1 equivalent)

-

Sodium cyanide (1.2 equivalents)

-

This compound (0.05 equivalents)

-

Toluene

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in deionized water.

-

In a separate addition funnel, dissolve the alkyl halide and this compound in toluene.

-

Add the organic solution to the aqueous solution and stir the biphasic mixture vigorously at the specified temperature (see Table 2).

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

After the reaction is complete, cool the mixture to room temperature and separate the layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to yield the crude nitrile.

-

Purify by distillation or column chromatography.

General Protocol for N-Alkylation of Indoles

Materials:

-

Indole (1 equivalent)

-

Alkyl halide (1.1 equivalents)

-

This compound (0.05 equivalents)

-

50% aqueous sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a flask, dissolve the indole in dichloromethane.

-

Add the 50% aqueous sodium hydroxide solution and this compound.

-

Stir the mixture vigorously and add the alkyl halide.

-

Continue stirring at room temperature and monitor the reaction by TLC (see Table 3).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography.

Mechanistic Pathways and Visualizations

The underlying mechanism of phase-transfer catalysis with this compound involves the transport of an anion across the phase boundary.

Caption: General mechanism of phase-transfer catalysis.

The following workflow illustrates the typical experimental procedure for a phase-transfer catalyzed reaction.

Caption: A typical experimental workflow for PTC.

Conclusion

This compound is a highly effective and versatile phase-transfer catalyst with broad applicability in organic synthesis. Its ability to facilitate reactions between immiscible phases under mild conditions makes it an invaluable tool for improving reaction efficiency, increasing yields, and developing more sustainable chemical processes. The protocols and data presented in this guide, adapted from closely related systems, provide a solid foundation for researchers to explore the utility of this catalyst in their own synthetic challenges. As the demand for greener and more efficient synthetic methodologies grows, the role of advanced phase-transfer catalysts like this compound will undoubtedly continue to expand.

References

- 1. mdpi.com [mdpi.com]

- 2. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyltriethylammonium Tetrafluoroborate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethylammonium tetrafluoroborate ([BnEt₃N][BF₄]) is a quaternary ammonium salt that serves as an efficient phase-transfer catalyst (PTC). In nucleophilic substitution reactions, particularly those involving reactants in immiscible phases (e.g., a solid or aqueous salt and an organic substrate), [BnEt₃N][BF₄] facilitates the transfer of the nucleophile from the inorganic phase to the organic phase where the reaction occurs. This dramatically increases reaction rates, allows for the use of milder reaction conditions, and can improve product yields by minimizing side reactions. Its utility is particularly noted in reactions such as fluorination, cyanation, and azidation of alkyl halides.

Phase-transfer catalysis is a valuable methodology in organic synthesis, offering advantages in green chemistry by potentially reducing the need for harsh organic solvents.[1] The catalyst functions by pairing its lipophilic cation with the nucleophilic anion, rendering the anion soluble in the organic phase.[2]

Mechanism of Action: Phase-Transfer Catalysis

The catalytic cycle of this compound in a solid-liquid nucleophilic substitution reaction can be summarized as follows:

-

Anion Exchange: The catalyst, [BnEt₃N][BF₄], present in the organic phase, exchanges its tetrafluoroborate anion for the nucleophilic anion (e.g., CN⁻, F⁻, N₃⁻) at the interface of the solid inorganic salt.

-

Phase Transfer: The newly formed ion pair, [BnEt₃N]⁺[Nu]⁻, is soluble in the organic solvent and diffuses away from the interface into the bulk organic phase.

-

Nucleophilic Substitution: The "naked" and highly reactive nucleophile attacks the alkyl halide substrate (R-X) in the organic phase, forming the product (R-Nu) and regenerating the benzyltriethylammonium halide ([BnEt₃N]⁺[X]⁻).

-

Catalyst Regeneration: The catalyst returns to the interface to exchange the halide anion for another nucleophilic anion, thus continuing the catalytic cycle.

Caption: Phase-transfer catalytic cycle for nucleophilic substitution.

Applications and Quantitative Data

Benzyltriethylammonium salts are effective catalysts for a variety of nucleophilic substitution reactions. While specific data for the tetrafluoroborate salt is not extensively detailed in readily available literature, the following table summarizes representative yields and conditions for similar phase-transfer catalyzed reactions, which can be considered as a starting point for optimization.

| Nucleophile | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CN⁻ | Benzyl Chloride | NaCN / PTC¹ | Water/Alcohol | 100 | 4 | 80-90 | [3] |

| N₃⁻ | 1-Bromobutane | NaN₃ / Aliquat 336 | Water | 100 | 6 | 97 | [1] |

| N₃⁻ | Benzyl Bromide | NaN₃ | DMSO | RT | ~12 | 73 | [2] |

| F⁻ | Chloropicolinate | KF / Bu₄NCl | - | >130 | - | Moderate | [4] |

| R-COO⁻ | 4-Methylbenzyl Chloride | Sodium Acetate / PTC² | DMF | 50 | 7 | High | [3] |

¹PTC not specified, but representative of the reaction class. ²A gemini surfactant was used, but the principle is analogous.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions using this compound as a phase-transfer catalyst. Note: These are representative procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: General Procedure for Cyanation of an Alkyl Halide

This protocol describes a typical procedure for the cyanation of a reactive alkyl halide, such as benzyl chloride.

Materials:

-

Alkyl Halide (e.g., Benzyl Chloride)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

This compound ([BnEt₃N][BF₄])

-

Organic Solvent (e.g., Toluene, Dichloromethane)

-

Water

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq), sodium cyanide (1.2-1.5 eq), and this compound (0.02-0.10 eq).

-

Solvent Addition: Add the organic solvent and a minimal amount of water to dissolve the cyanide salt, creating a biphasic system.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 50-100 °C). Monitor the reaction progress by TLC or GC analysis.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve any remaining inorganic salts and separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Protocol 2: General Procedure for Azidation of an Alkyl Halide

This protocol outlines a general method for the synthesis of alkyl azides from alkyl bromides or chlorides.

Materials:

-

Alkyl Halide (e.g., 1-Bromooctane)

-

Sodium Azide (NaN₃)

-

This compound ([BnEt₃N][BF₄])

-

Water (or a biphasic system with a non-polar organic solvent)

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask with a stir bar, add sodium azide (2.0 eq) and water to form a concentrated aqueous solution.

-

Catalyst and Substrate Addition: Add the alkyl halide (1.0 eq) and this compound (0.05 eq). If a co-solvent is used, add it at this stage.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The progress of the reaction can be monitored by GC or TLC.

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. If an organic solvent was used, separate the layers. If only water was used, extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude alkyl azide. Further purification can be achieved by vacuum distillation.[1]

Caption: General experimental workflow for PTC nucleophilic substitution.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation.[5] Reactions involving sodium cyanide or sodium azide are particularly hazardous. These reagents are highly toxic, and reactions should be performed in a well-ventilated fume hood. Acidification of cyanide or azide wastes will generate highly toxic HCN or HN₃ gas, respectively, and must be avoided. Always follow appropriate institutional safety protocols for handling and quenching these reagents.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Benzyltriethylammonium Tetrafluoroborate as a Catalyst in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyltriethylammonium tetrafluoroborate as a phase-transfer catalyst (PTC) for the Williamson ether synthesis. This methodology offers a robust and efficient route for the formation of ethers, which are crucial structural motifs in many pharmaceuticals and functional materials.

Introduction

The Williamson ether synthesis is a fundamental and widely utilized reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction typically involves the SN2 reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] However, the classical approach often requires stringent anhydrous conditions and the use of strong bases to pre-form the alkoxide, which can be incompatible with sensitive functional groups.

Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome these limitations.[2] Quaternary ammonium salts, such as this compound, are effective phase-transfer catalysts that facilitate the transfer of the alkoxide or phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[3][4] This transfer of the nucleophile into the organic phase as a lipophilic ion pair with the quaternary ammonium cation leads to a "naked," highly reactive anion that significantly accelerates the rate of etherification under milder, biphasic conditions.[4]

This compound is an effective catalyst for these transformations, promoting high yields and clean reactions under mild conditions, thus making it an attractive choice for complex molecule synthesis in drug development.[5]

Advantages of Using this compound

-

Mild Reaction Conditions: Enables the use of aqueous bases like sodium hydroxide, avoiding the need for strong, anhydrous bases such as sodium hydride.[6]

-

Increased Reaction Rates: The "naked" anion in the organic phase is highly nucleophilic, leading to faster reaction times.[4]

-

Improved Yields: By promoting the desired SN2 pathway, side reactions are minimized, resulting in higher product yields.[7]

-

Broad Substrate Scope: Effective for a wide range of phenols and primary alkyl halides.[5]

-

Simplified Work-up: The biphasic nature of the reaction often simplifies product isolation.

Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

The catalytic cycle involves the benzyltriethylammonium cation (Q⁺) shuttling the alkoxide or phenoxide anion (RO⁻) from the aqueous or solid phase to the organic phase.

Caption: Mechanism of phase-transfer catalyzed Williamson ether synthesis.

Data Presentation

| Entry | Alkyl Halide | Phenol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | Methyl Iodide | 4-Ethylphenol | 5 | 1.5 | ~90 |

| 2 | Ethyl Bromide | Phenol | 5 | 2 | ~85 |

| 3 | Benzyl Chloride | 2-Naphthol | 5 | 3 | ~92 |

Data adapted from a protocol using tetraethylammonium tetrafluoroborate.[5]

Experimental Protocols

The following is a general protocol for the Williamson ether synthesis of an alkyl aryl ether using this compound as a phase-transfer catalyst. This protocol is adapted from established procedures for similar quaternary ammonium salts.[5]

Synthesis of 4-Ethylanisole

Materials:

-

4-Ethylphenol

-

Methyl Iodide

-

Sodium Hydroxide (25% aqueous solution)

-

This compound

-

Dichloromethane (or Diethyl Ether)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

Caption: General experimental workflow for Williamson ether synthesis.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol (1.22 g, 10 mmol), a 25% aqueous solution of sodium hydroxide (4.0 g, containing 25 mmol of NaOH), and this compound (e.g., 0.1-0.5 mmol, 1-5 mol%).

-

Addition of Alkylating Agent: While stirring the biphasic mixture vigorously, add methyl iodide (2.13 g, 15 mmol) dropwise to the reaction mixture through the top of the condenser.

-

Reaction: Heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water and 20 mL of dichloromethane to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 2 x 15 mL of dichloromethane.

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-ethylanisole.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Alkylating agents such as methyl iodide are toxic and volatile; handle with care.

-

Sodium hydroxide is corrosive; avoid contact with skin and eyes.

Conclusion

This compound is an efficient and practical phase-transfer catalyst for the Williamson ether synthesis. Its use allows for milder reaction conditions, faster reaction times, and high yields, making it a valuable tool for the synthesis of ethers in academic and industrial research, particularly in the field of drug development where mild and selective methods are paramount. The protocols provided herein serve as a starting point for the application of this versatile catalyst in organic synthesis. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.

References

Application of Benzyltriethylammonium Tetrafluoroborate in Cyanation Reactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzyltriethylammonium tetrafluoroborate ([BnEt₃N]BF₄) as a phase transfer catalyst (PTC) in cyanation reactions. While specific literature detailing the use of the tetrafluoroborate salt is limited, its function is analogous to the more commonly cited benzyltriethylammonium chloride (TEBAC). The benzyltriethylammonium cation is an effective PTC for facilitating the reaction between an inorganic cyanide salt (typically in an aqueous or solid phase) and an organic substrate (in an immiscible organic phase). This methodology is crucial for the synthesis of nitriles, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

The primary advantage of using a phase transfer catalyst like [BnEt₃N]BF₄ is its ability to overcome the mutual insolubility of the reactants. It transports the cyanide anion from the aqueous or solid phase into the organic phase, where it can react with the organic substrate, leading to higher reaction rates, improved yields, and milder reaction conditions.

Mechanism of Action in Phase Transfer Catalysis

This compound facilitates cyanation reactions through a well-established phase transfer mechanism. The lipophilic benzyltriethylammonium cation ([BnEt₃N]⁺) pairs with the cyanide anion (CN⁻) at the interface of the aqueous/solid and organic phases. This ion pair, being soluble in the organic solvent, transports the "naked" and highly reactive cyanide anion into the organic phase to react with the alkyl or aryl halide. After the nucleophilic substitution, the catalyst cation returns to the aqueous/solid phase to repeat the cycle.

Caption: Phase transfer catalysis mechanism for cyanation.

Application Notes

Cyanation of Alkyl Halides

This compound is highly effective for the nucleophilic substitution of alkyl halides, particularly activated halides like benzyl and allyl chlorides or bromides, to form the corresponding nitriles. This reaction is fundamental in the synthesis of precursors for pharmaceuticals such as phenobarbital and phenethylamine.

-

Substrate Scope: Primary and secondary alkyl halides are suitable substrates. Tertiary halides may lead to elimination byproducts. Benzyl and allyl halides are particularly reactive.

-

Cyanide Source: Sodium or potassium cyanide are commonly used. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is also possible but may require different reaction conditions.

-

Solvent System: A biphasic system of water and a non-polar organic solvent (e.g., toluene, dichloromethane) is typical. The reaction can also be performed under solid-liquid PTC conditions, which can enhance reaction rates by avoiding hydration of the cyanide ion.

-

Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient for efficient conversion.

Cyanation of Aryl Halides

The cyanation of aryl halides is more challenging due to the lower reactivity of the C-X bond. While traditionally requiring harsh conditions (Rosenmund-von Braun reaction), the use of transition metal catalysts (e.g., Palladium or Copper) in conjunction with a phase transfer catalyst can facilitate this transformation under milder conditions. The role of [BnEt₃N]BF₄ in this context is to enhance the solubility and reactivity of the cyanide salt in the organic phase.

-

Substrate Scope: Aryl iodides and bromides are more reactive than aryl chlorides. The aromatic ring can tolerate a wide range of functional groups.

-

Co-catalyst: A palladium or copper catalyst is often necessary.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for palladium-catalyzed reactions to avoid catalyst poisoning.

Quantitative Data Summary